1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine
Description
Structure
2D Structure
Properties
CAS No. |
13516-27-3 |
|---|---|
Molecular Formula |
C18H41N7 |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine |
InChI |
InChI=1S/C18H41N7/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25) |
InChI Key |
RONFGUROBZGJKP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N |
Other CAS No. |
108173-90-6 13516-27-3 115044-19-4 |
Pictograms |
Corrosive; Acute Toxic; Irritant; Environmental Hazard |
solubility |
2.15 M |
Synonyms |
1,17-diguanidino-9-azaheptadecane Befran guazatine iminoctadine |
Origin of Product |
United States |
Chemical Profile
Nomenclature
Guazatine is not a single compound but a complex mixture. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this, defining it as a "reaction mixture containing N,N‴-(iminodi-8,1-octanediyl)bis[guanidine] and numerous other guanidines and polyamines, resulting from the amidination of technical N1-(6-aminooctyl)-1,6-octanediamine". bcpcpesticidecompendium.org The common name "guazatine" was originally applied to a specific compound, 1,1'-iminodi(octamethylene)diguanidine, for which the name iminoctadine has now been established. fao.org Commercial guazatine is a preparation of the triacetates of dimeric and trimeric guanidated octane-1,8-diyldiamine, along with a range of other oligomers and reaction products. fao.orgeurl-pesticides.eu
A coding system is often used to describe the components of the guazatine mixture, where "G" represents a guanidated amino group and "N" represents an amino group. eurl-pesticides.eufao.org For example, "GG" refers to a fully guanidated diamine, while "GGG" represents a fully guanidated triamine. fao.org The most abundant components in a typical mixture are the fully guanidated triamine (GGG) and the fully guanidated diamine (GG). eurl-pesticides.eufao.org
Physicochemical Properties
The technical product of guazatine is typically a 70% w/w solution of guazatine acetates in water, known as GTA 70. fao.orgfao.org This solution is the basis for various formulations. fao.org Guazatine and its components are strongly basic and highly polar substances. eurl-pesticides.eu Due to its chemical nature, guazatine has a tendency to adsorb to glass surfaces, necessitating the use of plastic labware for analysis. relana-online.detandfonline.com
Interactive Data Table: Physicochemical Properties of Guazatine Acetates
| Property | Value | Source(s) |
| Appearance | Solid powder | medkoo.com |
| Chemical Formula | C18H41N7 (for the main component iminoctadine) | bcpcpesticidecompendium.orgmedkoo.com |
| Molecular Weight | 355.57 (for iminoctadine) | medkoo.com |
| Solubility in Water | >600 g/L at ~20°C (for 70.6% TK) | eurl-pesticides.eu |
| Solubility in Organic Solvents | Methanol: 510 g/L; Ethyl acetate: <100 mg/L; n-hexane: <100 mg/L | eurl-pesticides.eu |
| Stability | GTA 70 is stable for at least 2 years at ambient temperature (0°C to 50°C). No significant hydrolysis occurs in aqueous solutions at pH 5, 7, and 9 over 30 days. | fao.orgfao.org |
Biochemical Mechanisms of Action
Fungal Pathogen Inhibition Pathways
Guazatine's effectiveness stems from its ability to interfere with multiple, vital fungal processes simultaneously. This includes the enzymatic inhibition of polyamine catabolism and direct physicochemical damage to cellular structures.
A significant mechanism of Guazatine's action is the competitive inhibition of polyamine oxidase (PAO), a flavin-dependent enzyme. nih.gov This enzyme plays a critical role in the breakdown of polyamines such as spermidine (B129725) and spermine (B22157). nih.gov Research on murine polyamine oxidases has shown Guazatine to be a potent, though non-selective, competitive inhibitor with a Ki value of approximately 0.5 µM for both spermine oxidase (SMOX) and polyamine oxidase (PAOX). researchgate.net Studies on tobacco PAO also confirmed its potent inhibitory effect, with one experiment demonstrating a 75% reduction in enzyme activity. nih.gov
The interaction between Guazatine and Polyamine Oxidase (PAO) is a well-studied example of "lock-and-key" binding. nih.gov The active site of PAO features a long, U-shaped catalytic tunnel, approximately 30 Å in length, which is perfectly complemented by the extended, flexible structure of Guazatine. nih.gov
Key features of this interaction include:
Conformational Rigidity: The binding of Guazatine into the catalytic tunnel does not induce a significant conformational change in the enzyme's structure. nih.gov
"Out-of-Register" Inhibition: The mechanism of inhibition is thought to be an "out-of-register" model. In this model, while Guazatine fits snugly into the active site, its secondary amino groups are not correctly aligned with the enzyme's flavin cofactor to permit the oxidation reaction to proceed. nih.gov
Binding Site Characteristics: Unlike many other polyamine-binding proteins that rely heavily on interactions with negatively charged amino acid residues, the recognition of Guazatine in the PAO tunnel primarily involves a Glu62-Glu170 pair, with a less significant role for other charged residues. nih.gov This structural basis explains why extended polyamine derivatives are effective inhibitors of this enzyme class. researchgate.net
Table 1: Summary of Guazatine's Interaction with Polyamine Oxidase (PAO)
| Parameter | Description | Source(s) |
|---|---|---|
| Inhibition Type | Competitive | nih.govresearchgate.net |
| Binding Mechanism | Lock-and-key binding into a 30 Å U-shaped catalytic tunnel. | nih.gov |
| Inhibitory Model | "Out-of-register" mechanism where amino groups are misaligned for oxidation. | nih.gov |
| Ki Value | Approximately 0.5 µM for murine SMOX and PAOX. | researchgate.net |
In addition to enzymatic inhibition, a primary mode of action for Guazatine is the direct disruption of fungal cell membrane function and the inhibition of lipid biosynthesis. nih.govherts.ac.ukiaea.org This leads to a loss of membrane integrity, causing leakage of cellular contents and ultimately cell death. nih.govnih.gov The disruption of lipid metabolism, particularly the synthesis of essential membrane components like ergosterol, is a common and effective antifungal strategy, as it compromises the structural and functional integrity of the fungal cell. nih.govnih.gov Guazatine's ability to interfere with these fundamental structures is a core component of its fungicidal effect. nih.gov
Guazatine is recognized as a multi-site inhibitor, meaning it acts on several different biochemical targets within the fungus. herts.ac.ukfao.org This characteristic is significant because it makes the development of resistance by fungal pathogens highly unlikely. fao.org The Fungicide Resistance Action Committee (FRAC) classifies Guazatine in Group M7 . The "M" designation stands for "multi-site contact activity," a category generally considered to have a low risk of resistance development. ufl.edu
Polyamine Oxidase (PAO) Inhibition
Effects on Plant Physiological Processes
Guazatine's inhibitory action is not entirely specific to fungal enzymes. It is also known to inhibit polyamine oxidase in plants, which can lead to negative physiological impacts. nih.gov The inhibition of plant PAO can interfere with crucial plant defense mechanisms that rely on PAO-generated hydrogen peroxide (H₂O₂) for signaling and response to pathogens. researchgate.net For instance, the application of Guazatine to plant leaves has been shown to reduce the plant's endogenous PAO activity, which can increase susceptibility to certain diseases. researchgate.net
However, this interaction can be complex; in one study with tobacco cell cultures, the inhibition of PAO by Guazatine was found to mitigate programmed cell death induced by an elicitor. nih.gov From a practical standpoint, the movement of Guazatine within plant tissues is reported to be extremely limited, which may confine its physiological effects primarily to the areas of application. iaea.org
Table 2: Documented Effects of Guazatine on Plant Systems
| Process Affected | Observed Effect | Source(s) |
|---|---|---|
| Plant Polyamine Oxidase (PAO) | Inhibits enzyme activity, similar to its effect in fungi. | nih.govnih.govresearchgate.net |
| Plant Growth | Can negatively impact plant growth, even at micromolar concentrations. | nih.gov |
| Disease Resistance | Can interfere with plant defense responses by reducing H₂O₂ production, potentially increasing susceptibility to some pathogens. | researchgate.net |
| Translocation | Extremely limited movement within plant tissues (e.g., leaves and fruit). | iaea.org |
Inhibition of Endogenous Polyamine Oxidase Activity in Plants
Guazatine is recognized as a potent inhibitor of polyamine oxidase (PAO) activity in plants. horticultureguidance.comuky.edu PAO is an enzyme involved in the catabolism of polyamines, which are crucial regulators of cell growth and proliferation. cornell.edu The inhibitory action of Guazatine on PAO is attributed to its specific chemical structure, which includes long alkyl chains, secondary amino groups, and guanidine (B92328) groups. uky.edu By blocking PAO, Guazatine interferes with polyamine degradation pathways, which can disrupt cellular processes that rely on the products of this enzymatic activity, such as hydrogen peroxide (H₂O₂) production and associated reactive oxygen species (ROS) signaling. uky.edu While its primary use is as a fungicide targeting fungal pathogens, this inhibition of the plant's own PAO enzyme can have secondary, and sometimes detrimental, effects on the plant itself. horticultureguidance.comherts.ac.uk
Impact on Plant Growth and Metabolic Homeostasis (e.g., Chlorosis, Root and Shoot Development)
Direct application of Guazatine can negatively affect plant health and development, even at low concentrations. horticultureguidance.com Research on Arabidopsis thaliana has demonstrated that micromolar concentrations of Guazatine are sufficient to inhibit key growth parameters. Specifically, concentrations as low as 2.5 µM have been shown to inhibit both shoot and root growth and to induce chlorosis, which is a reduction in total chlorophyll (B73375) levels. uky.edufao.org This suggests that while targeting fungal pathogens, Guazatine can concurrently disrupt the metabolic homeostasis of the host plant, leading to visible symptoms of stress and impaired development. uky.edu However, plant germination is reportedly barely affected by these concentrations. uky.edufao.org
Table 1: Effects of Guazatine on Arabidopsis thaliana Seedlings
Interactions with Plant Stress Responses
Guazatine's influence extends to a plant's innate stress response systems. The inhibition of PAO activity directly interferes with stress signaling pathways, as PAO-mediated hydrogen peroxide production is a component of how plants respond to certain stimuli. uky.edu Furthermore, some research suggests that the physiological effects of long-term exposure to Guazatine may not be solely due to its activity as a PAO inhibitor, but also to other mechanisms that involve inducing oxidative stress and/or causing membrane damage. uky.edu The application of external chemicals can trigger a variety of plant defense responses, including the activation of defense-related enzymes and systemic acquired resistance. mdpi.com While Guazatine's primary role is that of a biocide, its chemical nature means it inevitably interacts with the complex network of plant stress and defense signaling.
Broader Biological Interactions
The efficacy and behavior of Guazatine can be influenced by its use in combination with other agents. These interactions can be synergistic, enhancing its fungicidal effect, or can involve cross-resistance with chemically related compounds.
Synergistic Effects with Other Biocides (e.g., Copper Chloride, Sodium Bicarbonate)
Sodium Bicarbonate: Research has shown that Guazatine is compatible with sodium bicarbonate, and a synergistic effect in efficacy has been observed when the two are combined. nih.gov In studies on Satsuma mandarins to control sour rot caused by Geotrichum citri-aurantii, the combination of sodium bicarbonate and Guazatine was found to be one of the most effective treatments for reducing disease development. nih.gov This synergistic relationship is valuable as it can enhance control of postharvest diseases. nih.govnih.gov
Table 2: Efficacy of Guazatine and Sodium Bicarbonate against Sour Rot on Satsuma Mandarins
Copper Chloride: Direct research data on the synergistic effects between Guazatine and copper chloride is limited. However, studies on other compounds have demonstrated that copper salts, including copper chloride, can exhibit synergistic effects when combined with other biocides against various pathogens. The compatibility of copper fungicides can be variable; they are known to be incompatible with some other chemical agents and can cause phytotoxicity when mixed with certain formulations. uky.edu
Cross-Resistance Mechanisms with Related Guanidine Compounds (e.g., Dodine)
Guazatine belongs to a chemical family known as bis-guanidines. It is known to share a cross-resistance mechanism with the related fungicide Dodine, which is classified as a guanidine. This means that fungal populations that have developed resistance to Dodine are likely to also be resistant to Guazatine, and vice-versa. This cross-resistance is a critical consideration in disease management strategies to prevent the failure of both fungicides. Despite this known relationship, there is no evidence of positive cross-resistance between guanidine-class fungicides and commercial fungicides from other chemical classes.
Table of Mentioned Compounds
Environmental Fate and Biotransformation
Metabolic Pathways in Biological Systems
The metabolic processes of guazatine have been investigated in both mammalian and plant systems to understand its absorption, distribution, transformation, and excretion.
Studies in mammalian models, primarily rats and cows, indicate that guazatine is poorly absorbed from the gastrointestinal tract and is rapidly eliminated.
Following oral administration in rats, guazatine demonstrates limited absorption. fao.org A significant portion of the administered dose is eliminated rapidly, primarily through the feces. Research indicates that between 85% and 94% of an oral dose is excreted in the faeces within 24 to 96 hours, largely as the unchanged parent material. fao.orgfao.org A smaller fraction, approximately 3-7%, is absorbed and subsequently excreted in the urine over the same period. fao.orgfao.org One study reported urinary excretion to be around 60% and faecal excretion about 30%. inchem.org The biliary route appears to play a minimal role in the elimination of absorbed guazatine, accounting for less than 0.25% of the administered dose over 24 hours. inchem.org
In lactating cows, administered guazatine was also poorly absorbed, with about 93% of the radioactivity recovered in the faeces as unchanged guazatine. fao.org Plasma levels remained low, indicating minimal absorption, and plateaued by day 6. fao.org Radioactivity in milk reached a plateau by approximately day 3. fao.org
Distribution of ¹⁴C from a Single Oral Dose of [¹⁴C]guazatine in Rats (96 hours)
| Excretion Route / Tissue | Percentage of Administered Dose | Source |
|---|---|---|
| Faeces | Up to 94% | fao.org |
| Urine | 6-7% | fao.org |
| Tissues & Carcass | < 2% | inchem.org |
| Bile | < 0.25% (at 24h) | inchem.org |
The primary metabolic pathway for the absorbed components of guazatine in mammals is deamidination. fao.org This biotransformation process involves the removal of a guanidino group, converting the guanidated amines into their corresponding amino compounds, which are then largely excreted in the urine. fao.org This metabolic route is consistent for the various guanidated components within the guazatine mixture, including GG, GN, GGG, and GGN. fao.org
Studies have identified several metabolites in rat kidney extracts. The major residues found were the parent guazatine, the partially deamidinated metabolite 1,1'-iminodi(octamethylene)-8-amino-8'-guanidine (a monodeamidino-guazatine), and the fully deamidinated 1,1'-iminodi(octamethylene)diamine . fao.org The absorbed radioactivity has been shown to be largely associated with two components of the guazatine mixture, G and GGG. fao.org
Following administration, the highest concentrations of guazatine-related residues are consistently found in the liver and kidneys. fao.orgfao.orginchem.org There is also evidence to suggest that significant amounts of residue may be present in the salivary, pituitary, and thyroid glands. fao.orginchem.org
Studies involving repeated administration showed a slight potential for accumulation in the liver and kidneys, with levels decreasing after a depuration period. fao.orgfao.org In one study with daily administration, radioactivity accumulated to a limited extent in the liver and kidneys. fao.org After a 14-day depuration period, mean residue levels remained detectable in these organs. fao.org In cows, the highest residue levels were also found in the liver and kidney, with very low levels detected in muscle and fat. fao.org
Residue Levels of Guazatine Equivalents in Cow Tissues
| Tissue | Residue Level (mg/kg) | Source |
|---|---|---|
| Liver | ~0.08 mg/kg | fao.org |
| Kidney | ~0.08 mg/kg | fao.org |
| Skeletal Muscle | < 0.02 mg/kg | fao.org |
| Fat | < 0.02 mg/kg | fao.org |
Guazatine is a non-systemic contact fungicide, meaning its movement within the plant is limited. fao.orgeurl-pesticides.eu Its metabolism in plants has not been fully characterized. fao.org
The primary uses of guazatine include seed treatment for cereals and post-harvest application to citrus fruits. fao.org
In cereals, uptake from treated seeds is low. An investigation in winter wheat where seeds were treated with [¹⁴C]guazatine found that the uptake into the plants was only 0.07% of the applied radioactivity five weeks after emergence. fao.org Other studies in soya beans and rice plants also demonstrated low uptake from the soil. fao.org In soya beans, the aerial parts contained only 0.08% of the applied radioactivity four weeks after planting. fao.org Similarly, rice plants absorbed only 0.13% of the applied radioactivity from flooded soil over a four-week period. fao.org
For citrus fruits, guazatine is applied post-harvest as a dip or spray to control fungal diseases. fao.orgeurl-pesticides.eu As a contact fungicide, the residues are expected to be primarily on the surface of the fruit. Studies on oranges treated by dipping have reported residues in the whole fruit. fao.org
Plant Metabolism
Characterization of Residues in Plant Tissues
Once applied, the fate of Guazatine in plants is characterized by limited uptake and translocation. Studies on winter wheat treated with radiolabelled Guazatine as a seed dressing showed low absorption of the compound by the plant. fao.org
Initial uptake into the plants five weeks after emergence was minimal, accounting for only 0.07% of the applied radioactivity. fao.org This resulted in a concentration of 0.18 mg of Guazatine equivalents per kg of plant tissue. fao.org At the time of harvest, while the percentage of radioactivity in the plants remained at 0.07%, the concentration diluted due to plant growth, leading to levels below 0.05 mg of Guazatine equivalents per kg, similar to control plots. fao.org
The distribution of residues within the plant shows a clear pattern. In wheat treated with a foliar application of radiolabelled Guazatine, the majority of the radioactivity was found in the straw and chaff, with significantly lower levels in the grain. fao.org This indicates a very limited translocation of the substance from the foliage to the edible parts of the plant.
The composition of the residue found in plants largely mirrors the parent compound. The major components of the Guazatine mixture, such as the fully guanidated diamine (GG) and the fully guanidated triamine (GGG), are the primary residues identified. fao.org
Table 1: Uptake and Distribution of [14C]Guazatine Residues in Winter Wheat After Seed Treatment fao.org
| Time After Planting | Mean Uptake (% of Applied Radioactivity) | Mean Concentration in Plant (mg/kg Guazatine equivalents) |
| 5 Weeks | 0.07% | 0.18 |
| Maturity | 0.07% | <0.05 |
Environmental Degradation Processes in Soil Ecosystems
In the soil, Guazatine undergoes a series of degradation processes that determine its persistence and environmental impact.
Dissipation from Seed Surface and Soil Distribution Mechanisms
When used as a seed treatment, Guazatine components tend to remain associated with the seed or the immediate soil surrounding it. Leaching studies have demonstrated that even with simulated heavy rainfall, the compounds show very little downward movement in the soil profile. fao.org This immobility is a key characteristic of Guazatine's behavior in soil. The strong binding of the positively charged guanidinium groups to negatively charged soil particles, such as clay and organic matter, is a primary reason for this limited mobility.
Over time, the concentration of the parent Guazatine components on the seed surface decreases as they are released into the surrounding soil and begin to degrade. fao.org
Aerobic Degradation Pathways
Under aerobic conditions, which are typical for most agricultural soils, Guazatine is readily degraded by soil microorganisms. The degradation process follows a biphasic pattern, with an initial rapid phase followed by a slower one. The half-life of Guazatine in soil varies depending on the soil type, ranging from approximately 25 to 106 days.
The primary and initial step in the aerobic degradation of Guazatine is the removal of the guanidine (B92328) groups, a process known as deguanidation. fao.org This enzymatic reaction is carried out by soil microorganisms and leads to the formation of the corresponding polyamines. For instance, the fully guanidated components like GG and GGG are transformed into their less guanidated or non-guanidated counterparts. fao.org This process has been confirmed through the identification of deguanidated products in soil extracts. fao.org
Following deguanidation, the resulting polyamine chains are further broken down through a series of enzymatic reactions. While specific enzyme systems in soil microorganisms responsible for Guazatine degradation have not been fully elucidated in the available literature, the process is understood to involve oxidation of the octamethylene chains. fao.org This oxidative cleavage likely leads to smaller, more readily metabolizable fragments.
In mammalian systems, deamination has been identified as a significant metabolic pathway for Guazatine components. fao.org It is plausible that similar deamination reactions, catalyzed by microbial enzymes, also contribute to the degradation of the polyamine backbone in the soil environment, although specific studies confirming this in soil are limited. Hydroxylation, the addition of a hydroxyl group, is another common enzymatic reaction in the breakdown of organic compounds in soil and is likely involved in the further degradation of the Guazatine backbone.
The ultimate fate of the carbon in the Guazatine molecule in an aerobic soil environment is mineralization to carbon dioxide (CO2). fao.org Laboratory studies have shown that significant quantities of 14CO2 are evolved from radiolabelled Guazatine applied to soil, indicating the complete breakdown of the organic structure by soil microorganisms. fao.org
The rate of mineralization is influenced by soil type and microbial activity. For example, in one study, between 4% and 14% of the applied radioactivity from the main Guazatine components was converted to 14CO2 within the first 7 days of incubation in various soils. fao.org This demonstrates a relatively rapid and efficient mineralization process, preventing the long-term persistence of the compound in the soil.
Table 2: Half-life of Guazatine Components in Different Soil Types
| Soil Type | Half-life (Days) |
| Loamy Sand | 62 |
| Clay Loam | 104 |
| Loamy Sand (low organic matter) | 106 |
Adsorption Characteristics to Soil Components (e.g., Clay Content, Organic Matter, Cation Exchange Capacity)
The interaction of guazatine with soil particles is a critical factor governing its persistence, bioavailability, and potential for off-site movement. The process of adsorption, or the binding of a chemical to a solid surface, is influenced by various soil properties. In the case of guazatine, research indicates that it is strongly adsorbed to a variety of soil types. iaea.org
The primary soil characteristics influencing guazatine adsorption are the clay content and the cation exchange capacity (CEC). Studies have demonstrated that the extent of guazatine adsorption shows a positive correlation with increases in both clay content and CEC. iaea.org As a polycationic compound, guazatine's strong binding to negatively charged sites on clay minerals and organic matter is an expected and dominant interaction mechanism.
Interestingly, the adsorption of guazatine appears to be largely independent of the soil's organic matter content. iaea.org This is somewhat atypical for pesticides, as organic matter is often a primary sorbent for many organic chemicals in the soil environment. chemsafetypro.com This suggests that electrostatic interactions with clay surfaces and other cation exchange sites are the predominant mechanisms for guazatine retention in soil, overriding the partitioning into soil organic matter that is common for non-polar pesticides.
Table 1: Factors Influencing Guazatine Adsorption in Soil
| Soil Component | Influence on Guazatine Adsorption | Primary Mechanism |
|---|---|---|
| Clay Content | Strongly Positive Correlation (Adsorption increases with clay content) | Cation Exchange |
| Organic Matter | Reported to be Independent | N/A |
| Cation Exchange Capacity (CEC) | Strongly Positive Correlation (Adsorption increases with CEC) | Cation Exchange |
Potential for Transport and Leaching in Soil Systems
The potential for a pesticide to move through the soil profile and reach groundwater, a process known as leaching, is directly related to its adsorption characteristics. Chemicals that are strongly adsorbed to soil particles are less mobile and therefore have a lower leaching potential. chemsafetypro.com
Given that guazatine is strongly adsorbed to soil, particularly soils with significant clay content and high cation exchange capacity, its mobility is considered to be low. iaea.org This strong binding significantly restricts its movement downward through the soil profile with infiltrating water.
Table 2: Guazatine Leaching Potential
| Parameter | Finding | Source |
|---|---|---|
| Leachate Recovery | Up to 1.3% of applied 14C-Guazatine | iaea.org |
| Application Rate in Study | Equivalent to 1.2 kg ai/ha | iaea.org |
| Mobility Classification | Low | Inferred from strong adsorption and low leaching data |
Compound Names Mentioned
Toxicology and Ecotoxicology Research
Mammalian Toxicity Studies
The toxicological profile of Guazatine has been evaluated through various studies in mammalian species. These investigations provide insights into its potential effects following acute and repeated exposure.
Guazatine exhibits moderate acute toxicity when administered orally and low toxicity via the dermal route. Following acute exposure, clinical signs such as lethargy, sedation, and hypothermia have been observed. Pathological examinations have indicated that Guazatine acts as a local irritant, particularly to the gastrointestinal tract, with no clear evidence of systemic toxicity at acutely toxic doses. mdpi.com
Acute Toxicity of Guazatine
| Test | Species | Route | LD50 (mg/kg bw) | Purity |
|---|---|---|---|---|
| Acute toxicity | Rat | Oral | ca. 227-300 | ~70% |
| Acute toxicity | Rat | Dermal | >1000 | ~70% |
| Acute toxicity | Rabbit | Dermal | 1176 | ~70% |
Data sourced from toxicological evaluations. mdpi.cominchem.org
Studies involving repeated administration of Guazatine have identified several target organs and associated non-neoplastic pathologies.
Long-term dietary exposure to Guazatine in rats has been associated with a range of organ-specific changes. Notably, hyperplasia of the epithelial lining of the excretory ducts of the parotid salivary glands, accompanied by mononuclear cell infiltrates, has been reported. mdpi.com
In the male reproductive system, an increased incidence of sperm granuloma in the testes has been observed at higher doses. mdpi.com With regard to the liver, studies involving repeated dosing showed some evidence of accumulation in the liver. inchem.orgfao.org In dogs, increased liver enzyme activities were noted following dietary administration. mdpi.com
Furthermore, an increase in kidney and spleen weights has been documented in rats subjected to chronic exposure. mdpi.com Repeated dosing studies in rats also indicated a limited potential for bioaccumulation in the kidneys, with clearance not being complete 14 days after the final dose. inchem.org There is no available research data linking Guazatine exposure to the development of porphyria.
Summary of Chronic Organ-Specific Findings for Guazatine in Rats
| Organ | Pathology/Finding |
|---|---|
| Salivary Gland | Hyperplasia of the epithelial lining of the excretory ducts of the parotid glands |
| Testes | Increased incidence of sperm granuloma |
| Liver | Evidence of accumulation with repeated dosing |
| Kidney | Increased organ weight and evidence of accumulation |
| Spleen | Increased organ weight |
Findings from a one-year study in Sprague-Dawley rats. mdpi.com
In a short-term study in beagle dogs, administration of Guazatine in the diet led to increased activities of several serum enzymes. Specifically, elevations in aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were observed, indicating a potential for effects on the liver. mdpi.com
Guazatine has been evaluated in a battery of genotoxicity tests to assess its potential to induce genetic damage.
The genotoxic potential of Guazatine has been investigated through a series of in vitro and in vivo assays. The results from these studies have consistently been negative. mdpi.com The battery of tests conducted included assessments for gene mutations in bacteria (Salmonella typhimurium), as well as evaluations for sister chromatid exchange and chromosomal aberrations in cultured mammalian cells. mdpi.com Additionally, an in vivo micronucleus test in mice was performed to assess chromosomal damage in a whole animal system, which also yielded a negative result. mdpi.com Based on these findings, Guazatine is not considered to be genotoxic. mdpi.cominchem.org
Genotoxicity Profile of Guazatine
| Assay Type | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Gene Mutation | Salmonella typhimurium | With and without | Negative |
| Sister Chromatid Exchange | In vitro (mammalian cells) | Not specified | Negative |
| Chromosomal Aberrations | In vitro (mammalian cells) | Not specified | Negative |
| Micronucleus Test | In vivo (mouse) | Not applicable | Negative |
Summary of genotoxicity data as reported by the 1997 JMPR. mdpi.com
Carcinogenicity Evaluations
The carcinogenic potential of guazatine has been investigated in long-term studies in both rats and mice. While studies in rats did not show evidence of carcinogenicity, research in mice has indicated the potential for tumor formation at high dose levels. fao.org
In a two-year carcinogenicity study conducted on CD-1 mice, an increase in the incidence of several types of malignant tumors was observed at higher dietary concentrations of guazatine. Specifically, males exposed to 120 ppm and 300 ppm showed an increased incidence of haemangiosarcoma of the liver and spleen. fao.org Females in the 300 ppm group exhibited a higher incidence of hepatocellular carcinoma. fao.org Furthermore, males in the 300 ppm group also had an increased incidence of renal-tubular tumors, including both adenomas and carcinomas. fao.org
In contrast, two separate two-year studies in rats administered guazatine at dietary concentrations of up to 350 ppm did not reveal any evidence of carcinogenicity. fao.org
Table 1: Carcinogenicity of Guazatine in Mice
| Strain | Sex | Dose Level (ppm) | Tumor Type | Finding |
|---|---|---|---|---|
| CD-1 | Male | 120 | Haemangiosarcoma (Liver, Spleen) | Increased Incidence |
| CD-1 | Male | 300 | Haemangiosarcoma (Liver, Spleen) | Increased Incidence |
| CD-1 | Female | 300 | Hepatocellular Carcinoma | Increased Incidence |
| CD-1 | Male | 300 | Renal-Tubular Tumors (Adenoma and Carcinoma) | Increased Incidence |
Reproductive and Developmental Toxicology
The effects of guazatine on reproduction and development have been assessed through multigenerational and developmental toxicity studies in laboratory animals.
A two-generation reproductive toxicity study was conducted in rats with guazatine administered in the diet at concentrations of 0, 50, 150, or 350 ppm. The results of this study showed that at the highest dose tested, which was equal to 22 mg/kg of body weight per day, there was no adverse effect on the reproductive performance of the rats. fao.org Another multigeneration study in rats at dietary concentrations of up to 200 ppm also reported no significant effects on reproductive parameters. fao.org
Developmental toxicity studies have been carried out in both rats and rabbits to evaluate the potential of guazatine to cause harm to a developing fetus.
In a developmental toxicity study in rats, pregnant females were administered guazatine at doses of 0, 5, 10, or 20 mg/kg of body weight per day. At the highest dose of 20 mg/kg bw per day, there was no evidence of maternal toxicity, teratogenicity (the capacity to cause birth defects), or fetotoxicity. fao.org
In a similar study in rabbits, pregnant does were given guazatine at doses of 0, 2.8, 5.6, or 11 mg/kg of body weight per day. While there were no signs of fetotoxicity or teratogenicity up to the highest dose, maternal toxicity, specifically a marked decrease in body-weight gain, was observed. The no-observed-adverse-effect level (NOAEL) for maternal toxicity was determined to be 5.6 mg/kg bw per day. fao.org
Ecotoxicological Impacts on Non-Target Organisms
Guazatine's use as a fungicide necessitates an understanding of its potential impact on organisms that are not the intended target of its application. Ecotoxicological studies have been conducted on a variety of non-target organisms to assess this risk.
The available data indicates that guazatine poses a high acute risk to birds. researchgate.net For aquatic organisms, the toxicity varies. The 96-hour lethal concentration for 50% of the test population (LC50) for the rainbow trout (Oncorhynchus mykiss) has been reported as 19 mg/L. oasis-lmc.org For aquatic invertebrates, the acute oral toxicity to Daphnia magna is approximately 0.1 mg/L, with a no-observed-effect concentration (NOEC) of 3 µg/L. oasis-lmc.org
Guazatine is considered not toxic to bees when used as directed. oasis-lmc.org In terms of soil organisms, the 14-day LC50 for the earthworm Eisenia fetida in an artificial soil test was determined to be 516 mg/kg dry soil.
Table 2: Ecotoxicological Effects of Guazatine on Non-Target Organisms
| Organism Group | Species | Endpoint | Value | Unit | Reference |
|---|---|---|---|---|---|
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 19 | mg/L | oasis-lmc.org |
| Aquatic Invertebrate | Daphnia magna | Acute Oral Toxicity | ~0.1 | mg/L | oasis-lmc.org |
| Aquatic Invertebrate | Daphnia magna | NOEC | 3 | µg/L | oasis-lmc.org |
| Birds | Japanese Quail | LD50 | 429 | mg ai/kg bw | oasis-lmc.org |
| Birds | Pigeon | LD50 | 82 | mg/kg | oasis-lmc.org |
| Insects | Honeybee (Apis mellifera) | Contact Acute LD50 | >100 | µ g/bee | researchgate.net |
| Soil Organism | Eisenia fetida (Earthworm) | 14-day LC50 | 516 | mg/kg dry soil |
Aquatic Organism Toxicity (e.g., Fish, Invertebrates)
The impact of Guazatine on aquatic ecosystems has been evaluated through studies on key indicator species, including fish and aquatic invertebrates. Research into the acute toxicity of Guazatine has established its potential to cause mortality in these organisms at specific concentrations.
For fish, the 96-hour lethal concentration 50 (LC50), which is the concentration of a chemical that is lethal to 50% of the test organisms within 96 hours, has been determined for the Rainbow trout (Oncorhynchus mykiss). The LC50 for this species is 0.6 mg/L, indicating a high level of toxicity.
In the case of aquatic invertebrates, the 48-hour effective concentration 50 (EC50) for Daphnia magna, a species of water flea, is 0.11 mg/L. This value represents the concentration at which 50% of the daphnids experience immobilization or other adverse effects within a 48-hour exposure period, classifying Guazatine as very toxic to these organisms.
Currently, there is a lack of publicly available research data on the chronic (long-term) toxicity of Guazatine to fish and aquatic invertebrates. Such studies would be crucial for a comprehensive understanding of the potential sublethal effects and long-term risks to aquatic populations.
Interactive Data Table: Acute Toxicity of Guazatine to Aquatic Organisms
| Species | Test Type | Endpoint | Duration | Value (mg/L) |
| Rainbow trout (Oncorhynchus mykiss) | Acute | LC50 | 96 hours | 0.6 |
| Daphnia magna (Water flea) | Acute | EC50 | 48 hours | 0.11 |
Terrestrial Organism Toxicity (e.g., Birds, Earthworms, Bees)
The ecotoxicological profile of Guazatine extends to terrestrial organisms, with research focusing on its effects on birds, earthworms, and bees. These studies are essential for assessing the potential risks associated with the use of Guazatine in agricultural environments.
For avian species, the acute oral lethal dose 50 (LD50) for the Japanese quail (Coturnix japonica) has been established at 186 mg/kg of body weight. This indicates a moderate to high level of acute toxicity to birds. Furthermore, Guazatine is noted to have bird-repellent properties iaea.org.
In terms of its impact on soil-dwelling organisms, the toxicity of Guazatine to earthworms (Eisenia fetida) has been evaluated. The 14-day lethal concentration 50 (LC50) in soil is reported to be greater than 1000 mg/kg of soil, suggesting low toxicity to this species under the tested conditions.
For honeybees (Apis mellifera), a key pollinator species, the acute oral LD50 is greater than 110 micrograms per bee, and the acute contact LD50 is greater than 100 micrograms per bee. These findings indicate a low acute toxicity to honeybees through both oral and contact exposure routes.
Interactive Data Table: Toxicity of Guazatine to Terrestrial Organisms
| Organism | Species | Test Type | Endpoint | Value |
| Bird | Japanese quail (Coturnix japonica) | Acute Oral | LD50 | 186 mg/kg bw |
| Earthworm | Eisenia fetida | Acute | 14-day LC50 | >1000 mg/kg soil |
| Honeybee | Apis mellifera | Acute Oral | LD50 | >110 µ g/bee |
| Honeybee | Apis mellifera | Acute Contact | LD50 | >100 µ g/bee |
Impact on Microbial Ecology (e.g., Soil Microorganisms, Human Intestinal Tract Microflora)
The influence of Guazatine on microbial communities, both in the soil and within the human gut, is a critical area of toxicological research. However, detailed studies in this domain are limited.
Soil Microorganisms:
Guazatine has been observed to be strongly adsorbed to various soil types, with adsorption increasing with higher clay content and cation exchange capacity iaea.org. This strong binding can influence its bioavailability and potential impact on soil microbial communities. Laboratory studies have indicated that the degradation of Guazatine in soil is a slow process, with a half-life (DT50) estimated to be between 400 and 600 days iaea.org. The primary degradation pathway is believed to be through dequanidation iaea.org.
Human Intestinal Tract Microflora:
There is currently a significant gap in the scientific literature regarding the effects of Guazatine on the human intestinal tract microflora. The potential for this compound to alter the composition and metabolic activity of the gut microbiome, which plays a crucial role in human health, remains an uninvestigated area.
Advanced Research Methodologies and Analytical Approaches
Methodologies for Compound Characterization and Quantification
Accurate determination of guazatine residues is complicated by the fact that it is not a single compound but a reaction mixture. Commercial guazatine is synthesized by the guanidation of technical iminodi(octamethylene)diamine, resulting in numerous guanidines and polyamines. fao.org The main components are derivatives of diamines, triamines, and tetramines. researchgate.netnih.gov This inherent complexity drives the need for highly selective and sensitive analytical methods for both research and regulatory purposes.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of the guazatine mixture. researchgate.net This technique offers the high selectivity and sensitivity required to separate and quantify the various components within complex sample matrices.
Researchers have developed new LC-MS methods for the identification and separation of the main components of commercial guazatine. researchgate.netnih.gov These methods typically employ reverse-phase chromatography using columns like Alltima C18 or hydrophilic end-capped Aquasil C18. researchgate.netnih.gov Elution is often performed using a linear gradient with a mobile phase consisting of formic acid in water and acetonitrile. researchgate.netnih.gov
For detection, electrospray ionization in positive mode (ESI+) is commonly used, as the guanidino groups are readily protonated. nih.gov The mass spectrometer can be operated in full-scan mode to identify the various components or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly sensitive and selective quantification. researchgate.net A notable characteristic in the mass spectrometry of guazatine components is the observation of doubly or triply charged parent ions, which can result in product ions having a higher mass-to-charge ratio (m/z) than their precursor ions. eurl-pesticides.eu
Table 1: Example LC-MS/MS Parameters for Guazatine Analysis
| Parameter | Description | Source |
|---|---|---|
| Chromatography | High-Performance Liquid Chromatography (HPLC) | |
| Column | Hydrophilic end-capped Aquasil C18 | |
| Mobile Phase | Gradient elution with formic acid in water/acetone | |
| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | |
Given the complexity of the guazatine mixture, a common analytical strategy is to quantify one or more "marker compounds" and relate their concentration to the total guazatine content. fao.orgtandfonline.com The selection of appropriate markers is critical and is based on their relative abundance and consistent presence in the technical mixture.
The most abundant individual components in a typical guazatine mixture are the fully guanidated triamine (GGG) and the fully guanidated diamine, 1,8-diguanidino-octane (GG). fao.orgresearchgate.netnih.gov Other significant components include the monoguanidated diamine (GN), a diguanidated triamine (GGN), and 1,1'-iminodi(octamethylene)diguanidine (GNG). researchgate.netnih.gov
Table 2: Typical Composition of Free Guazatine
| Component Group | Compound | Abbreviation | Percentage (%) |
|---|---|---|---|
| Diamines | 1,8-diguanidino-octane | GG | 29.5 |
| Monoguanidated diamine | GN | 9.8 | |
| Diamine | NN | 0.8 | |
| Triamines | Fully guanidated triamine | GGG | 30.6 |
| Diguanidated triamine | GGN | 8.1 | |
| 1,1'-iminodi(octamethylene)diguanidine | GNG | 4.5 | |
| Monoguanidated triamine | GNN | 1.7 | |
| Diguanidated triamine | NGN | 0.8 | |
| Tetramines | Fully guanidated tetramine | GGGG | 5.1 |
| Monoguanidated tetramine | GNNG | 1.4 | |
| Triguanidated tetramine | GGGN | 1.4 | |
| Other tetramines | - | 3.1 | |
| Pentamines & Higher | Fully guanidated pentamine | GGGGG | 1.1 |
| Other pentamines and hexamines | - | 2.0 |
Source: fao.orgresearchgate.neteurl-pesticides.eu
Analytical methods are often validated for a selection of these principal components. For instance, methods have been developed focusing on GG, GGG, GGN, and GNG as indicators. tandfonline.com In some regulatory contexts, it was considered to establish an enforcement residue definition based solely on GG, with its content multiplied by a factor of 3 to estimate the total guazatine residue for risk assessment, based on the assumption that GG constitutes about 30% of the total mixture. fao.orgeurl-pesticides.eu Validation of these methods involves assessing parameters such as linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). tandfonline.com
A significant challenge in the trace-level quantification of guazatine components in complex matrices, such as agricultural products, is the occurrence of matrix effects. tandfonline.com Matrix effects arise when co-eluting endogenous compounds from the sample interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to either ion suppression or enhancement.
For guazatine analysis in various crops like mandarin, pepper, potato, brown rice, and soybean, a high level of ion suppression has been reported, with matrix effects ranging from -84.2% to -89.8%. tandfonline.comtandfonline.com This significant suppression can lead to underestimation of the analyte concentration and compromise the accuracy and reliability of the results.
To mitigate these effects, several strategies are employed:
Efficient Sample Preparation: Developing extraction and clean-up procedures to remove interfering matrix components. For guazatine, extraction with a mixture of formic acid and acetone followed by purification with hexane has been utilized. tandfonline.com
Matrix-Matched Calibration: This is a widely recommended approach where calibration standards are prepared in a blank matrix extract that is free of the analyte. tandfonline.com This helps to compensate for the signal suppression or enhancement by ensuring that both the samples and the standards are affected by the matrix in the same way. eurl-pesticides.eu
Use of Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of the analyte, can also correct for matrix effects. For guazatine, compounds with similar chemical properties and chromatographic behavior, such as dodine or 1,6-Bis(guanidino)hexane (GG-C6), have been tested as potential internal standards. eurl-pesticides.eu
The global trade of agricultural commodities necessitates the development of harmonized analytical protocols for pesticide residues to ensure consumer safety and facilitate regulatory compliance. For guazatine, this is particularly important as its use is banned in several countries, and maximum residue limits (MRLs) have been established by regulatory bodies like the European Union. eurl-pesticides.eutandfonline.com
The development of robust and validated analytical methods is a prerequisite for regulatory monitoring. These methods must be able to reliably quantify guazatine residues at or below the established MRLs. For example, an LC-MS/MS method was developed to investigate guazatine in citrus fruits, with a limit of quantification below 0.0065 mg/kg, well below the typical MRLs.
Cross-laboratory validation is a key step in the harmonization process, ensuring that a method is reproducible and provides comparable results when performed in different laboratories. tandfonline.comresearchgate.net Adherence to internationally recognized guidelines, such as those from CODEX Alimentarius, is crucial for the acceptance of analytical data across different jurisdictions. tandfonline.com The ongoing efforts aim to establish standardized residue definitions, potentially based on a sum of selected marker compounds, to simplify and harmonize the analytical approach for regulatory enforcement. eurl-pesticides.eu
Omics Approaches in Guazatine Toxicology and Efficacy Studies
'Omics' technologies, which involve the comprehensive analysis of large sets of biological molecules, are increasingly being applied in toxicology to elucidate mechanisms of action and assess chemical hazards. springerprofessional.deconfex.com These approaches, including transcriptomics, proteomics, and metabolomics, offer a system-wide view of the biological perturbations caused by a substance like guazatine. mdpi.com They can be applied to understand both the fungicidal efficacy of guazatine on target organisms and its potential toxicological effects on non-target systems. mdpi.com
Transcriptional profiling, or transcriptomics, is the study of the complete set of RNA transcripts produced by an organism under specific conditions. mdpi.com It allows researchers to identify which genes are activated or repressed in response to an external stimulus, such as exposure to a fungicide. maxapress.com This provides valuable insights into the cellular pathways and biological processes that are affected.
In the context of guazatine, transcriptional profiling can be a powerful tool for:
Elucidating the Mode of Action: By analyzing the gene expression changes in a target fungus (e.g., Fusarium spp.) after guazatine treatment, researchers can identify the specific metabolic or signaling pathways that are disrupted, leading to fungal death. For example, if genes involved in lipid synthesis are significantly downregulated, it would provide molecular evidence supporting its known mode of action. tandfonline.com
Identifying Biomarkers of Exposure or Effect: In toxicological studies using cell cultures or animal models, changes in the expression of specific genes can serve as sensitive early indicators of exposure or adverse effects, often before any overt signs of toxicity are visible. springerprofessional.de
Supporting Risk Assessment: Data from transcriptomics studies can help to establish a point of departure (POD) in risk assessment, representing the dose below which no significant biological changes are expected. nih.gov This can help to refine, reduce, and replace the use of animal testing in regulatory toxicology. nih.gov
The methodology typically involves exposing the biological system of interest (e.g., fungal cells, human cell lines) to guazatine, followed by the extraction of RNA. The RNA is then analyzed using techniques like microarray analysis or, more commonly, RNA sequencing (RNA-Seq). researchgate.net The resulting data reveals the genes that are differentially expressed between the treated and untreated groups, providing a molecular fingerprint of guazatine's activity. springerprofessional.de While specific transcriptional profiling studies on guazatine are not yet widely published, this approach holds significant promise for advancing our understanding of its fungicidal efficacy and toxicological profile.
Metabolomic Profiling (e.g., Polyamine Pathway Metabolites)
Metabolomic profiling serves as a powerful tool to understand the biochemical impact of fungicides like guazatine on target and non-target organisms. As guazatine is a known inhibitor of polyamine oxidase (PAO), a key enzyme in polyamine catabolism, metabolomic studies are particularly focused on the polyamine pathway. researchgate.net The inhibition of PAO is expected to cause significant shifts in the cellular concentrations of polyamines and related metabolites.
When PAO activity is blocked by guazatine, the degradation of polyamines such as spermine (B22157) and spermidine (B129725) is hindered. This leads to their accumulation within the cells. Conversely, the products of polyamine oxidation, including hydrogen peroxide (H₂O₂), aminoaldehydes, and back-converted polyamines like putrescine, are expected to decrease. These alterations in the polyamine pool can have far-reaching consequences on cellular processes, as polyamines are crucial for cell growth, proliferation, and stress responses. nih.gov
Untargeted metabolomic analyses using techniques like liquid chromatography-mass spectrometry (LC-MS) can provide a comprehensive snapshot of these changes, confirming the accumulation of specific polyamines and identifying other metabolic pathways that are consequently affected. nih.govnih.gov Profiling these metabolites provides a functional readout of guazatine's mode of action and its broader physiological impact.
Table 1: Expected Metabolite Changes in Response to Guazatine-Induced PAO Inhibition
| Metabolite Class | Specific Metabolite | Expected Change | Rationale |
|---|---|---|---|
| Polyamines | Spermine | Increase | Inhibition of catabolic enzyme (PAO). |
| Spermidine | Increase | Inhibition of catabolic enzyme (PAO). | |
| Catabolism Products | Hydrogen Peroxide (H₂O₂) | Decrease | Reduced enzymatic production from polyamine oxidation. nih.gov |
| Aminoaldehydes | Decrease | Reduced enzymatic production from polyamine oxidation. nih.gov | |
| Putrescine (from back-conversion) | Decrease | Reduced polyamine back-conversion pathway activity. nih.gov |
Proteomic Investigations (e.g., Enzyme Activity Modulation)
Proteomic investigations offer insights into how guazatine affects the cellular protein landscape, with a primary focus on enzyme activity modulation. The most direct and well-documented proteomic-level interaction of guazatine is its potent inhibition of polyamine oxidase (PAO). researchgate.net Activity-based protein profiling (ABPP) is a powerful proteomic technique that can be employed to identify and quantify the active fraction of enzymes in complex biological samples, making it an ideal approach to study the direct targets of inhibitors like guazatine. nih.gov
By using specific probes that covalently bind to the active site of enzymes, ABPP can confirm the direct inhibition of PAO by guazatine in vivo and in vitro. Furthermore, broader proteomic approaches, such as quantitative mass spectrometry (e.g., SILAC or iTRAQ), can reveal downstream consequences of PAO inhibition. For instance, the accumulation of polyamines may lead to changes in the expression levels of proteins involved in polyamine biosynthesis, transport, or proteins whose functions are modulated by polyamine levels.
The enhanced catabolism of polyamines generates toxic metabolites like hydrogen peroxide and reactive aldehydes, which can cause cellular damage. nih.gov By inhibiting PAO, guazatine reduces the production of these damaging compounds, which could, in turn, alter the expression of stress-response proteins, such as antioxidant enzymes (e.g., catalases, peroxidases) and heat shock proteins. Proteomic studies can quantify these changes, providing a detailed map of the cellular response to guazatine's enzymatic modulation.
Genome-Wide Association Mapping for Tolerance and Resistance
Identification of Genetic Loci Associated with Guazatine Tolerance (e.g., in Arabidopsis thaliana)
Genome-Wide Association Studies (GWAS) are instrumental in identifying the genetic basis of tolerance to chemical compounds in plants. In the model organism Arabidopsis thaliana, GWAS has been successfully used to pinpoint genetic loci associated with tolerance to guazatine. Research has shown that natural variation exists in the response of different Arabidopsis accessions to guazatine exposure.
A key finding from these studies is the association between guazatine tolerance and allelic variations in the CHLOROPHYLLASE 1 (CLH1) gene, located on chromosome one. Chlorophyllase is an enzyme that catalyzes the initial step of chlorophyll (B73375) degradation. The GWAS analysis, which examined chlorophyll levels as a proxy for guazatine-induced stress, identified a significant locus containing CLH1. Further investigation confirmed that loss-of-function mutations in CLH1 and its paralog, CLH2, confer increased tolerance to guazatine. This suggests that the mechanism of guazatine toxicity in Arabidopsis is linked to chlorophyll degradation pathways and that natural populations can overcome this toxicity through modifications in these specific genes.
Table 2: Genetic Loci Associated with Guazatine Tolerance in Arabidopsis thaliana
| Gene | Chromosome | Function | Effect of Loss-of-Function |
|---|---|---|---|
| CHLOROPHYLLASE 1 (CLH1) | 1 | Catalyzes the hydrolysis of chlorophyll. | Promotes guazatine tolerance. |
| CHLOROPHYLLASE 2 (CLH2) | - | Paralog of CLH1 with similar function. | Promotes guazatine tolerance. |
Elucidation of Mechanisms of Resistance Development in Fungal Pathogens (e.g., Geotrichum citri-aurantii, Venturia inaequalis)
Understanding the mechanisms of fungicide resistance is critical for managing plant diseases effectively. In fungal pathogens, resistance to guazatine can develop through various genetic adaptations.
In Geotrichum citri-aurantii , the causative agent of sour rot in citrus, transcriptome analysis of guazatine-resistant strains has revealed the upregulation of specific transporter genes. These genes are believed to play a crucial role in detoxifying the cell by actively exporting the fungicide. The primary families of transporters implicated in this resistance mechanism are the ATP-binding cassette (ABC) transporters, the major facilitator superfamily (MFS) transporters, and the multidrug and toxic compound extrusion (MATE) family. The overexpression of these transporters allows the fungus to reduce the intracellular concentration of guazatine, thereby mitigating its toxic effects.
For Venturia inaequalis , the fungus responsible for apple scab, specific mechanisms of resistance to guazatine are not as well-documented in scientific literature. This pathogen is known for its high risk of developing resistance to various single-site fungicides, often through target site mutations or overexpression of efflux pumps. researchgate.netnih.govmdpi.com For other fungicides, such as demethylation inhibitors (DMIs), resistance in V. inaequalis has been linked to overexpression of the target gene CYP51A1 and the activity of efflux transporters. researchgate.net While these mechanisms are known for other compounds, further research is required to determine the specific genetic basis of guazatine resistance in this pathogen.
Table 3: Identified Guazatine Resistance Mechanisms in Geotrichum citri-aurantii
| Gene Family | Mechanism | Function |
|---|---|---|
| ATP-binding cassette (ABC) transporters | Efflux Pump | Actively transports guazatine out of the fungal cell. |
| Major Facilitator Superfamily (MFS) transporters | Efflux Pump | Contributes to the extrusion of guazatine. |
| Multidrug and Toxic Compound Extrusion (MATE) transporters | Efflux Pump | Aids in the detoxification by exporting the fungicide. |
Future Research Directions and Emerging Applications
Further Elucidation of Undetermined Toxicological Mechanisms and Long-Term Effects
While guazatine is known to be poorly absorbed orally, with studies in rats showing up to 94% of a dose eliminated in the faeces within 96 hours, a small percentage (6-7%) is absorbed and largely excreted in the urine. fao.org Research indicates that after repeated administration, slight accumulation may occur in the liver and kidneys. fao.org However, the precise molecular mechanisms underlying these toxicokinetic pathways are not fully understood. Future toxicological studies must move beyond standard assessments to explore the nuanced interactions of guazatine's various components with cellular systems.
Key research questions that remain to be answered include:
The specific mechanisms by which absorbed guazatine components are metabolized and eliminated.
The potential for long-term, low-dose exposure to impact renal and hepatic function.
The differential toxicokinetics and toxicodynamics of the primary components of the technical guazatine mixture, such as the fully guanidated triamine (GGG) and the fully guanidated diamine (GG). fao.orgnih.gov
A thorough investigation into these areas will provide a more complete picture of guazatine's biological activity, informing future risk assessments and the development of safer alternatives.
Investigation of Environmental Persistence and Bioaccumulation Potential
The environmental fate of guazatine is a critical area for future research, particularly concerning its persistence and potential for bioaccumulation. Laboratory studies indicate that guazatine degrades slowly in soil, with a half-life estimated to be between 400 and 600 days. It is also known to be strongly adsorbed to soil particles, which may limit its mobility into groundwater but prolongs its presence in the terrestrial environment.
Despite its strong soil adsorption, there is a need for more comprehensive field studies to validate these laboratory findings under diverse environmental conditions. Further research should focus on:
Long-term fate in different soil types: Investigating how soil composition, organic matter content, and microbial activity influence the degradation rate of guazatine and its various components.
Aquatic toxicity and persistence: Assessing the potential for runoff into aquatic ecosystems and its subsequent persistence, degradation, and effects on aquatic life.
Bioaccumulation in the food chain: While some animal studies show slight accumulation in specific organs, comprehensive studies are needed to evaluate the potential for guazatine to bioaccumulate in terrestrial and aquatic food webs. fao.orgnih.gov This includes monitoring residue levels in organisms from different trophic levels in agricultural areas where guazatine is used.
| Environmental Parameter | Finding | Source |
| Soil Degradation | Slow degradation with an extrapolated half-life (DT50) of 400-600 days under laboratory conditions. | |
| Soil Adsorption | Strongly adsorbed to various soil types, with adsorption increasing with clay content and cation exchange capacity. | |
| Plant Translocation | Extremely limited translocation when applied to the leaf surface or fruit of apple trees. | |
| Animal Accumulation | Evidence of slight accumulation in the liver and kidneys of rats after fourteen daily administrations. | fao.org |
Development of Novel Guazatine Derivatives with Enhanced Efficacy and Reduced Adverse Impacts
The commercial form of guazatine is a complex mixture of guanidated polyamines, with components like GGG (fully guanidated triamine) and GG (fully guanidated diamine) being the most abundant. nih.govresearchgate.net Research has shown that different components of this mixture may possess varying levels of antifungal activity. nih.gov This opens a promising avenue for developing novel derivatives with improved performance and safety profiles.
Future research in this area should concentrate on:
Synthesis of Pure Components: Isolating or synthesizing the individual major components of guazatine (e.g., GG, GGG, GGN) to evaluate their specific antifungal efficacy and toxicological profiles. nih.govresearchgate.net This will allow for the identification of the most potent and least harmful molecules.
Structure-Activity Relationship (SAR) Studies: Synthesizing new linear and cyclic derivatives of guazatine to understand how modifications to the chemical structure affect its biological activity. nih.govresearchgate.net Studies have already identified novel derivatives with potent antibacterial activity against drug-resistant pathogens, suggesting this is a fruitful area of research. nih.gov
Targeted Formulations: Developing derivatives that are more selective for fungal pathogens, thereby reducing potential impacts on non-target organisms. nih.gov This could involve creating molecules that better target specific fungal enzymes or cellular structures.
| Guazatine Component/Derivative | Research Finding | Potential Application |
| GNG and GGGG Components | Suggested to have high potential for development as new antifungal compounds for treating Candida infections. | Medical antifungals. nih.gov |
| Linear and Cyclic Derivatives (e.g., 9a, 13d) | Exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant isolates. | Novel antibacterial agents. nih.gov |
| Novel Guanidine (B92328) Derivatives | Guanidine compounds in general are being explored for a wide range of biological activities, including antifungal, antiprotozoal, and antiviral properties. | Broad-spectrum antimicrobial agents. researchgate.net |
Strategies for Mitigating Resistance Development in Target Pathogens
Fungicide resistance is a persistent threat to effective disease control in agriculture. okstate.educornell.edu Guazatine possesses a multi-site mode of action, which generally carries a lower risk for resistance development compared to single-site fungicides. croplife.org.au However, the potential for reduced sensitivity in target pathogens cannot be ignored. Research has shown that exposure to other agrochemicals, such as the herbicide glyphosate, can induce tolerance to fungicides, including guazatine, in citrus pathogens like Geotrichum candidum. mdpi.com
To ensure the long-term efficacy of guazatine, future strategies should focus on:
Monitoring Pathogen Sensitivity: Establishing baseline sensitivity data for key target pathogens and implementing routine monitoring programs to detect any shifts towards reduced sensitivity or resistance.
Understanding Cross-Tolerance: Investigating the mechanisms by which exposure to other pesticides might induce tolerance to guazatine, as seen with glyphosate. mdpi.com
Fungicide Rotation and Mixtures: Developing and promoting resistance management programs that involve rotating or mixing guazatine with fungicides that have different modes of action. This is a core principle for delaying the evolution of resistant pathogen populations. okstate.edu
Optimizing Application: Adhering to label recommendations and avoiding overuse or repeated applications without rotation to minimize selection pressure for resistant strains.
Exploration of Guazatine's Role in Integrated Pest Management Systems and Sustainable Agriculture
Modern agriculture is increasingly moving towards Integrated Pest Management (IPM), a strategy that combines cultural, biological, and chemical methods to control pests in an economically and environmentally sustainable way. mdpi.comncsu.eduteagasc.ie Guazatine's future utility will depend on its compatibility with IPM principles.
Key areas for exploration include:
Compatibility with Biological Control Agents: Research is needed to assess the impact of guazatine on beneficial and non-target organisms, including predatory insects, parasitoids, and soil microorganisms, which are vital components of a healthy agricultural ecosystem. nih.govgreencastonline.comnih.gov Understanding these interactions is crucial for integrating guazatine into IPM programs that rely on biological controls.
Strategic Use: Defining the optimal role for guazatine within a season-long IPM program. Its use as a seed treatment, for example, can control seed-borne diseases, reducing the need for later foliar applications and minimizing broader environmental exposure. eurl-pesticides.eu
By focusing on these research directions, the scientific community can work towards maximizing the benefits of guazatine while minimizing its potential risks, securing its role as a responsible tool in the future of agriculture.
Q & A
How can researchers formulate a rigorous research question on Guazatine’s antifungal mechanisms?
Level: Basic
Methodological Answer:
To formulate a robust research question, apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population: Specific fungal species (e.g., Fusarium spp.).
- Intervention: Guazatine application at varying concentrations.
- Comparison: Untreated controls or alternative fungicides.
- Outcome: Inhibition efficiency, cellular damage metrics.
- Time: Short-term exposure (24–72 hours).
Ensure the question is testable and addresses gaps in existing literature (e.g., "How does Guazatine disrupt ergosterol biosynthesis in Fusarium graminearum at sublethal concentrations?"). Use systematic reviews to identify understudied mechanisms .
What are best practices for conducting a literature review on Guazatine’s environmental persistence?
Level: Basic
Methodological Answer:
- Database Selection: Prioritize PubMed, Web of Science, and specialized repositories like the Cochrane Library for systematic rigor. Avoid overreliance on Google Scholar due to inconsistent recall and precision .
- Search Strategy: Use Boolean operators (e.g., "Guazatine AND (degradation OR half-life) NOT industrial").
- Screening: Apply PRISMA guidelines to filter studies by relevance, methodology, and reproducibility. Extract data into a matrix comparing degradation rates, soil types, and analytical methods (e.g., HPLC vs. LC-MS) .
How should researchers design experiments to assess Guazatine’s non-target ecological impacts?
Level: Advanced
Methodological Answer:
- Variables:
- Independent: Guazatine concentration, application frequency.
- Dependent: Soil microbiome diversity (e.g., via 16S rRNA sequencing), aquatic organism mortality rates.
- Controls: Include solvent-only and untreated cohorts.
- Replication: Minimum triplicate samples per condition to account for biological variability.
- Statistical Analysis: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for cross-group comparisons. Validate assumptions via Shapiro-Wilk normality tests .
Table 1: Example Experimental Design for Ecotoxicity Studies
| Variable | Details | Measurement Technique |
|---|---|---|
| Soil Microbiome | 16S rRNA sequencing | Illumina MiSeq |
| Aquatic Toxicity | Daphnia magna mortality (48-hour) | OECD Test Guideline 202 |
| Statistical Model | Mixed-effects regression | R package lme4 |
How can contradictory data on Guazatine’s efficacy across studies be resolved?
Level: Advanced
Methodological Answer:
Contradictions often arise from methodological disparities. Address them via:
- Meta-Analysis: Pool data from independent studies using random-effects models to account for heterogeneity. Calculate effect sizes (e.g., Hedges’ g) for standardized comparisons .
- Sensitivity Analysis: Test if results hold when excluding outliers or studies with high bias risk (e.g., small sample sizes).
- Method Harmonization: Compare protocols for dose calibration, solvent choice (e.g., acetone vs. aqueous solutions), and endpoint definitions (e.g., EC₅₀ vs. LC₅₀) .
What analytical techniques are optimal for quantifying Guazatine residues in plant tissues?
Level: Methodological
Answer:
- High-Performance Liquid Chromatography (HPLC):
- Liquid Chromatography-Mass Spectrometry (LC-MS):
- Use MRM (multiple reaction monitoring) for high specificity in complex matrices.
- Calibrate with deuterated internal standards to correct matrix effects .
Table 2: Comparison of Analytical Methods
| Technique | Sensitivity (LOD) | Matrix Compatibility | Cost |
|---|---|---|---|
| HPLC | 0.1 ppm | Plant extracts | Low |
| LC-MS | 0.01 ppb | Soil, water | High |
How can synergistic effects between Guazatine and other fungicides be systematically evaluated?
Level: Advanced
Methodological Answer:
- Experimental Design:
- Use checkerboard assays to test combinatorial doses.
- Calculate Fractional Inhibitory Concentration Index (FICI):
- Synergy: FICI ≤ 0.5.
- Antagonism: FICI > 4.0.
- Statistical Modeling: Apply Bliss Independence or Loewe Additivity models to distinguish synergistic vs. additive effects. Validate with time-kill curves .
What ethical considerations are critical in Guazatine research involving live organisms?
Level: Basic
Methodological Answer:
- Institutional Approvals: Obtain IACUC (for animals) or IRB (for human cell lines) certifications.
- Ecological Safety: Follow OECD guidelines for non-target organism testing.
- Data Transparency: Publish negative results to avoid publication bias. Archive raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
